(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine
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Overview
Description
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the phenyl ring, along with an ethanamine side chain. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-(difluoromethyl)-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted phenylethylamines.
Scientific Research Applications
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine: The enantiomer of the compound with a different spatial arrangement of atoms.
1-(3-(Trifluoromethyl)-2-methylphenyl)ethanamine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Difluoromethyl)-2-ethylphenyl)ethanamine: A compound with an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethanamine is unique due to its specific ®-configuration and the presence of both difluoromethyl and methyl groups on the phenyl ring
Properties
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-6-8(7(2)13)4-3-5-9(6)10(11)12/h3-5,7,10H,13H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJXYSBKKAHNMT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)F)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)F)[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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